For example, biphenylcarboxamide derivatives with pyridinyl substitutions have been explored as platelet-activating factor (PAF) antagonists []. Similarly, pyridyloxypyridyl indole carboxamides have shown high affinity for 5-HT2C receptors and are being investigated as potential PET imaging agents [].
One example involves the synthesis of biphenylcarboxamide derivatives, where a series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides was prepared by introducing substituents at different positions on the biphenyl ring and the alkyl side chain []. This involved reactions such as amide coupling, alkylation, and halogenation.
Another example is the synthesis of [11C]6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide ([11C]8), a potential PET imaging agent []. This involved a palladium-catalyzed coupling reaction between a pinacolboranate precursor and [11C]methyl iodide.
For example, biphenylcarboxamide derivatives, acting as PAF antagonists, are believed to compete with PAF for binding to its receptor, thereby blocking its downstream signaling pathways [].
On the other hand, the pyridyloxypyridyl indole carboxamide ([11C]8) selectively binds to 5-HT2C receptors in the choroid plexus, making it a potential PET imaging agent for these receptors [].
For example, studies on biphenylcarboxamide derivatives have shown that the inclusion of a methyl group in the R configuration on the side-chain carbon adjacent to the carboxamide nitrogen atom enhanced potency and improved oral bioavailability []. This suggests that structural modifications can significantly impact the pharmacokinetic properties of these compounds.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8